Introduction: A Versatile Fluorinated Building Block
Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS: 29124-62-7)
This technical guide provides a comprehensive overview of 4'-Bromo-2'-(trifluoromethyl)acetanilide, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, applications, and safety considerations, grounding all technical claims in authoritative sources.
4'-Bromo-2'-(trifluoromethyl)acetanilide, identified by the CAS Registry Number 29124-62-7, is a substituted acetanilide derivative featuring a unique combination of functional groups.[1][2][3][4] Its molecular architecture, which includes a bromine atom and a trifluoromethyl (-CF₃) group on the phenyl ring, makes it a valuable and versatile building block in organic synthesis.[1] The trifluoromethyl group is a particularly important pharmacophore in modern medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][5][6] The bromine atom serves as a convenient synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide will explore the technical details that make this compound a substance of interest in advanced chemical research.
Part 1: Core Physicochemical Properties and Identifiers
A precise understanding of a compound's properties begins with its fundamental identifiers and physicochemical data. This information is crucial for experimental design, reaction setup, and analytical characterization.
Table 1: Chemical Identifiers for 4'-Bromo-2'-(trifluoromethyl)acetanilide
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 29124-62-7 | [1][2][3][4] |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1][2] |
| Synonyms | 2-Acetamido-5-bromobenzotrifluoride, N-Acetyl 4-bromo-2-trifluoromethylaniline | [3] |
| Molecular Formula | C₉H₇BrF₃NO | [1][2][3] |
| InChI | InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12,13)/h2-4H,1H3,(H,14,15) | [1][2] |
| InChIKey | NJOVPNJSJCCCEC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F |[1][2] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 282.06 g/mol | [1][2][3] |
| Exact Mass | 280.96631 Da | [2][3] |
| Physical Form | Solid (predicted) | [7] |
| Complexity | 244 | [2] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 1 |[8] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide is typically achieved through a logical, multi-step sequence starting from commercially available precursors. Understanding the rationale behind the chosen synthetic route is key to successful and reproducible execution.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway for the synthesis. The target molecule can be disconnected at the Carbon-Bromine bond and the amide bond, tracing back to simple starting materials.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Protocol
This protocol details a reliable method for synthesizing 4'-Bromo-2'-(trifluoromethyl)acetanilide. The causality behind each step is explained to provide deeper insight.
Step 1: Acylation of 2-(Trifluoromethyl)aniline
-
Objective: To protect the reactive aniline and convert it into a less-activating acetamido group, which helps control the regioselectivity of the subsequent bromination step.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. An equimolar amount of a mild base like pyridine can be added to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2'-(trifluoromethyl)acetanilide, which can often be used in the next step without further purification.
-
Step 2: Electrophilic Bromination
-
Objective: To regioselectively install a bromine atom at the 4'-position of the aromatic ring. The acetamido group is an ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. Steric hindrance from the ortho-CF₃ group and the directing power of the acetamido group strongly favor substitution at the para-position.
-
Procedure:
-
Dissolve the crude 2'-(trifluoromethyl)acetanilide (1.0 eq) from the previous step in a suitable solvent. N,N-Dimethylformamide (DMF) or acetic acid are commonly used for this type of reaction.[9]
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.[9][10] The reaction is typically exothermic and may require occasional cooling to maintain control.
-
Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Bromo-2'-(trifluoromethyl)acetanilide.
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
-
Bromination Mechanism
The key step is the electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic bromine source.
Caption: Simplified mechanism for electrophilic bromination.
Part 3: Applications in Research and Drug Development
The unique structural features of 4'-Bromo-2'-(trifluoromethyl)acetanilide make it a valuable intermediate in several fields, most notably in the synthesis of pharmaceuticals.
-
Pharmaceutical Intermediate: The compound serves as a scaffold for building more complex molecules. The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile by increasing its metabolic stability and cell membrane permeability.[1] Many FDA-approved drugs contain this moiety for these reasons.[5][6]
-
Synthetic Handle for Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the straightforward formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.
-
Materials Science: The electronic properties imparted by the fluorine and bromine atoms may make this compound and its derivatives useful in the development of materials with specific optical or electronic characteristics.[1]
Workflow in Drug Discovery
The following diagram illustrates how a building block like 4'-Bromo-2'-(trifluoromethyl)acetanilide fits into a typical drug discovery pipeline.
Caption: Role as a building block in a drug discovery workflow.
Part 4: Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the amide N-H proton, and distinct signals for the three aromatic protons, with coupling patterns dictated by their positions.
-
¹³C NMR: Would display nine distinct signals corresponding to each unique carbon atom.
-
¹⁹F NMR: Would show a strong singlet for the -CF₃ group.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of bromine. The M+ and M+2 peaks would appear in an approximate 1:1 ratio, which is a definitive isotopic signature for bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and C-F stretches in the 1100-1300 cm⁻¹ region.
Part 5: Safety and Handling
While a specific safety data sheet for this compound may vary, related structures provide guidance on necessary precautions.
-
General Hazards: Similar brominated and fluorinated aromatic compounds are classified as irritants.[11][12] Assume the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Recommended Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS: 29124-62-7) is more than just a chemical entry in a catalog. It is a strategically designed intermediate that leverages the powerful effects of fluorine chemistry and the synthetic versatility of organohalides. Its logical synthesis and its utility as a scaffold for creating complex molecular architectures underscore its importance for professionals in pharmaceutical and materials research. This guide has provided the core technical knowledge needed to understand, synthesize, and apply this valuable compound effectively and safely.
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